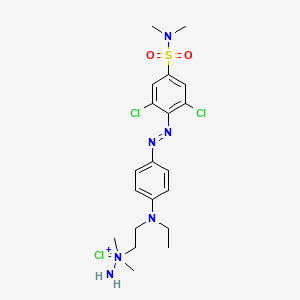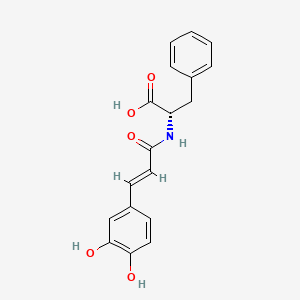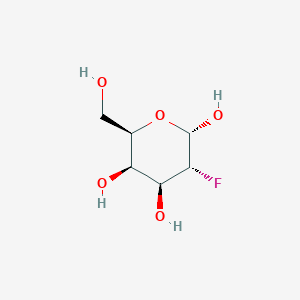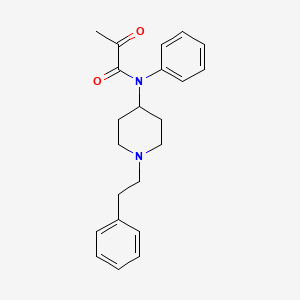
Pyruvyl fentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvyl fentanyl is a synthetic opioid analgesic, structurally related to fentanyl, which is known for its potent analgesic properties. Like other fentanyl analogs, this compound is designed to interact with the body’s opioid receptors, providing significant pain relief. due to its high potency, it also carries a high risk of overdose and dependency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyruvyl fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: Finally, the 4-anilino-N-phenethylpiperidine is reacted with pyruvyl chloride to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring, leading to various analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenated hydrocarbons and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Fentanyl N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various fentanyl analogs with different substituents on the aromatic or piperidine ring.
Wissenschaftliche Forschungsanwendungen
Pyruvyl fentanyl has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on this compound help in understanding the interaction of synthetic opioids with opioid receptors.
Medicine: Research on this compound contributes to the development of new analgesics with improved safety profiles.
Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogs
Wirkmechanismus
Pyruvyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation . The activation of opioid receptors also triggers the release of dopamine, contributing to the compound’s addictive properties .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: The parent compound, known for its high potency and widespread medical use.
Carfentanil: An extremely potent analog, primarily used in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Sufentanil: A more potent analog used in surgical anesthesia .
Uniqueness of Pyruvyl Fentanyl: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These modifications can influence its potency, duration of action, and interaction with opioid receptors .
Eigenschaften
CAS-Nummer |
1243952-13-7 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-oxo-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H26N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 |
InChI-Schlüssel |
ALMTYKYZZQNMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


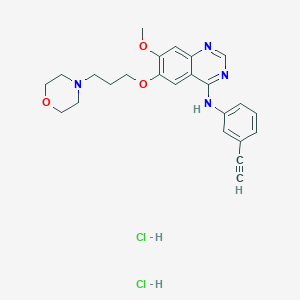


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
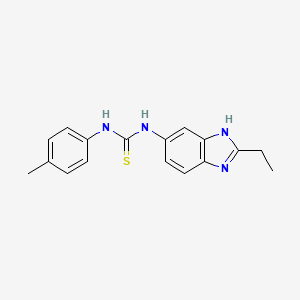

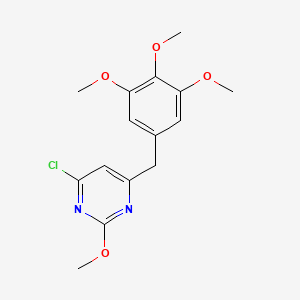
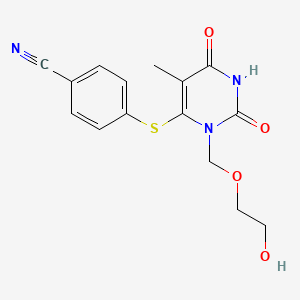

![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

